H-Pro-his-glu-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-his-glu-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Pro-his-glu-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
H-Pro-his-glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of H-Pro-his-glu-OH involves its interaction with specific molecular targets. The imidazole ring of histidine can coordinate with metal ions, influencing enzymatic activity. The proline residue induces conformational changes in peptides, affecting their biological activity. Glutamic acid residues can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
H-Pro-his-glu-OH can be compared with other histidine-rich peptides and glycine-rich peptides. These compounds share structural similarities but differ in their specific amino acid sequences and biological activities. For example:
H-His-Leu-Phe-Gln-Gly-Pro-OH: Known for its antiviral activity against certain viruses.
Gly-Pro-Pro: Exhibits strong antioxidant properties.
This compound is unique due to its specific combination of proline, histidine, and glutamic acid, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCRQOHDLCBHFA-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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